molecular formula C5H4F3NO2 B069441 [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol CAS No. 172031-94-6

[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol

Cat. No.: B069441
CAS No.: 172031-94-6
M. Wt: 167.09 g/mol
InChI Key: LCZLXKZLTFWBHQ-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol is a high-value chemical building block specifically designed for advanced medicinal chemistry and drug discovery research. This compound features a versatile isoxazole heterocycle substituted with a metabolically stable trifluoromethyl group at the 5-position and a hydroxymethyl functional handle at the 3-position. The trifluoromethyl group is a critical motif known to profoundly influence the physicochemical properties of lead compounds, enhancing membrane permeability, metabolic stability, and binding affinity through electronic and lipophilic effects. The primary research value of this reagent lies in its application as a key synthetic intermediate for the construction of novel small molecule libraries. The hydroxymethyl group can be readily functionalized via alkylation, acylation, or oxidation, allowing for efficient parallel synthesis and the generation of diverse analogs. This makes it an indispensable scaffold for probing structure-activity relationships (SAR), particularly in the development of enzyme inhibitors, receptor modulators, and PET radioligands where the isoxazole ring can act as a bioisostere for carboxylic acids or other heteroaromatic systems. Its mechanism of action is conferred upon incorporation into larger target molecules, where it can engage in dipole-dipole interactions, hydrogen bonding, and hydrophobic contacts within biological active sites. Researchers will find this compound essential for projects aimed at optimizing the potency, selectivity, and pharmacokinetic profile of therapeutic candidates across multiple disease areas. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2/c6-5(7,8)4-1-3(2-10)9-11-4/h1,10H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZLXKZLTFWBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172031-94-6
Record name [5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol
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Preparation Methods

Formation of Amidoxime Intermediates and Cyclization

One common method involves the synthesis of amidoxime intermediates from cyano compounds, followed by cyclization to form the isoxazole ring:

  • Step 1: Amidoxime formation
    Cyano compounds are reacted with hydroxylamine or its salts (e.g., hydroxylamine hydrochloride) in the presence of a base such as triethylamine, sodium hydroxide, or sodium methoxide. Solvents used include methanol, ethanol, water, or mixtures thereof. Reaction temperatures range from 0°C to 100°C. This step yields amidoxime intermediates which are precursors for ring closure.

  • Step 2: Cyclization to isoxazole
    The amidoximes undergo cyclization/dehydration, typically promoted by reagents such as phosphorus pentoxide or perfluoroacyl chlorides, at elevated temperatures (200–300°C). The cyclization can be performed in the absence of solvents ("in substance") or with perfluoroacyl chlorides acting as both reagents and dehydrating agents. This step forms the 1,2-oxazole ring with trifluoromethyl substitution.

Use of Perfluoroacyl Chlorides and Halides

  • Perfluoroacyl chlorides (e.g., trifluoroacetyl chloride) are used to introduce trifluoromethyl groups via acylation of amidoximes, which then cyclize to the isoxazole ring.

  • Gaseous halides mixed with inert gases (N2, Ar) in controlled ratios are sometimes employed to facilitate halogenation or acylation steps.

Introduction of the Methanol Group at the 3-Position

The methanol substituent at the 3-position can be introduced or derived from functional group transformations on the isoxazole ring:

  • Chloromethylation and Hydrolysis
    Chlorination of methyl groups adjacent to the ring can be achieved using chlorinating agents such as molecular chlorine, N-chlorosuccinimide, trichloroisocyanuric acid, sulfuryl chloride, or phosphorus pentachloride. The chloromethyl intermediate is then hydrolyzed in the presence of inert organic solvents or in solvent-free conditions with controlled water equivalents (0.8 to 1.5 molar equivalents) at 20–200°C, preferably 80–130°C, to yield the corresponding hydroxymethyl (methanol) group.

  • Hydrolysis in Molten State
    The hydrolysis step can be performed without solvents, heating the chloromethyl intermediate to a molten state to facilitate conversion to the hydroxymethyl derivative.

Alternative Synthetic Routes and Reactions

Coupling Reactions with Carbodiimides

  • Coupling of 5-(trifluoromethyl)-substituted isoxazole carboxylic acids with amines or other nucleophiles using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) and catalysts like 4-dimethylaminopyridine (DMAP) in dichloromethane has been demonstrated. This approach is useful for preparing related isoxazole derivatives but can be adapted for functional group transformations toward methanol derivatives.

Reductive Amination and Oxidation

  • For related heterocyclic systems, oxidation with manganese(IV) oxide and reductive amination under buffered conditions have been used to functionalize aldehyde intermediates, which could be adapted for the preparation of hydroxymethyl-substituted isoxazoles.

Summary Table of Preparation Methods

Step Methodology Reagents/Conditions Notes
Amidoxime formation Reaction of cyano compounds with hydroxylamine salts Hydroxylamine hydrochloride, triethylamine/NaOH, MeOH/EtOH/H2O, 0–100°C Yields amidoxime intermediates for cyclization
Cyclization to isoxazole Cyclization/dehydration of amidoximes Phosphorus pentoxide or perfluoroacyl chlorides, 200–300°C, solvent-free or neat Forms 1,2-oxazole ring with trifluoromethyl group
Chloromethylation Chlorination of methyl group adjacent to ring Cl2, N-chlorosuccinimide, sulfuryl chloride, PCl5 Introduces chloromethyl intermediate
Hydrolysis to methanol Hydrolysis of chloromethyl intermediate Water (0.8–1.5 eq), inert organic solvents or solvent-free, 20–200°C (preferably 80–130°C) Converts chloromethyl to hydroxymethyl group (methanol)
Coupling reactions Carbodiimide-mediated coupling EDC HCl, DMAP, DCM, room temperature Alternative for related isoxazole derivatives
Oxidation/reductive amination Oxidation with MnO2, reductive amination MnO2, buffered conditions, NaBH(OAc)3 Functionalization of aldehyde intermediates

Detailed Research Findings and Considerations

  • The preparation of perfluoroalkyl amidoximes and their cyclization to 1,2-oxazoles is well-documented, with the trifluoromethyl group introduced via perfluoroacyl chlorides. The cyclization step is crucial and requires careful control of temperature and reagents to avoid decomposition or side reactions.

  • Chlorination and subsequent hydrolysis steps to install the hydroxymethyl group require precise stoichiometric control of water and temperature to achieve high yield and purity without over-hydrolysis or degradation.

  • Solvent choice in hydrolysis and chlorination steps can affect reaction rates and product isolation. Non-halogenated aliphatic or cycloaliphatic hydrocarbons, halogenated aromatics, ethers, esters, ketones, and nitriles have been used as inert solvents.

  • Alternative synthetic routes involving carbodiimide coupling and reductive amination provide versatility for functional group transformations on the isoxazole ring, potentially enabling the preparation of methanol derivatives or related analogues.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles such as amines or thiols replace the methanol group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, reaction temperature around 25-30°C.

    Reduction: Lithium aluminum hydride, sodium borohydride, reaction temperature around 0-5°C.

    Substitution: Amines, thiols, reaction temperature around 50-60°C.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amino- or thio-substituted oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability. Research has shown that compounds containing this moiety exhibit promising activity against various biological targets.

Case Study: Antiviral Activity
A study demonstrated that derivatives of this compound exhibited antiviral properties by inhibiting viral replication in vitro. The mechanism involved interaction with specific viral proteins, showcasing the compound's potential in developing antiviral therapies .

Agrochemical Applications

The compound is also utilized in the agrochemical industry as a precursor for synthesizing pesticides and herbicides. Its unique chemical structure allows for the development of new agrochemical products with enhanced efficacy and reduced environmental impact.

Data Table: Agrochemical Products Derived from this compound

Product NameApplicationEfficacy
TrifloxystrobinFungicideHigh
FluralanerInsecticideSystemic action
Herbicide XBroad-spectrum herbicideModerate to High

Biological Studies

The biological activity of this compound has been investigated for its potential antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Case Study: Antimicrobial Activity
Research published in the Journal of Medicinal Chemistry highlighted that certain derivatives of this compound displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . This finding underscores its potential role in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol with structurally related isoxazole derivatives, highlighting substituent effects on physicochemical and biological properties:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence
This compound -CF₃ (5-position), -CH₂OH (3-position) C₅H₄F₃NO₂ 183.09 g/mol High lipophilicity; used in drug metabolites (e.g., antiglaucoma agents) and agrochemicals.
[5-(5-Chloropentyl)-1,2-oxazol-3-yl]methanol -Cl(CH₂)₅ (5-position) C₉H₁₄ClNO₂ 203.67 g/mol Increased alkyl chain length enhances hydrophobicity; potential intermediate in pesticide synthesis.
[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol -Thiophene (5-position) C₇H₆N₂O₂S 181.21 g/mol Sulfur-containing aromatic substituent improves π-π stacking; potential enzyme inhibitor.
[5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol -C₃H₇ (5-position) C₇H₁₁NO₂ 141.17 g/mol Lower molecular weight and polarity; used as a synthetic building block.
[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol -ClPh (5-position), -CH₃ (4-position) C₁₁H₁₁ClNO₂ 224.67 g/mol Chlorophenyl group enhances steric bulk; methyl group may influence crystallinity.

Key Insights

Chlorine or alkyl substituents (e.g., -Cl(CH₂)₅ in ) may reduce reactivity but improve membrane permeability due to increased hydrophobicity.

Biological Activity :

  • Thiophene-substituted analogs (e.g., ) exhibit distinct binding profiles due to sulfur’s polarizability, which could modulate interactions with enzymes or receptors.
  • The trifluoromethyl derivative’s metabolic stability (resistance to cytochrome P450 oxidation) makes it valuable in drug design, as seen in the antiglaucoma agent TFISA .

Synthetic Utility :

  • Hydroxymethyl groups enable facile conjugation (e.g., esterification or etherification), as demonstrated in the synthesis of oxathiapiprolin metabolites .
  • Bulkier substituents (e.g., chlorophenyl in ) may complicate crystallization but improve selectivity in target binding.

Physical Properties :

  • Lipophilicity (logP) trends: -CF₃ > -ClPh > -Thiophene > -C₃H₇, correlating with substituent polarity and molecular weight.
  • Hydrogen-bonding capacity of the hydroxymethyl group influences solubility; derivatives with hydrophobic substituents (e.g., ) exhibit lower aqueous solubility.

Biological Activity

[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group and the oxazole ring. These characteristics enhance its potential as a bioactive molecule, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structure C5H4F3N1O\text{Structure }\text{C}_5\text{H}_4\text{F}_3\text{N}_1\text{O}

The presence of the trifluoromethyl group (CF3-CF_3) significantly influences the electronic properties of the compound, enhancing its lipophilicity and metabolic stability. The oxazole ring contributes to its ability to form hydrogen bonds and engage in π-π interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, altering their activity. This is facilitated by the trifluoromethyl group, which enhances binding affinity.
  • Receptor Modulation : It can modulate receptor signaling pathways through interactions with various receptors, potentially leading to altered cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

CompoundCell LineIC50 (μM)Mechanism
2gMCF-72.63Induces apoptosis
5MCF-73.09Cell cycle arrest

These compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), indicating their potential as chemotherapeutic agents .

Other Biological Activities

In addition to anticancer properties, this compound has been studied for:

  • Anti-inflammatory Effects : Its ability to inhibit COX enzymes suggests potential use in treating inflammatory conditions .
  • Metabolic Stability : The trifluoromethyl group enhances metabolic stability, making it suitable for drug development.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated several isoxazole derivatives, including those with trifluoromethyl substitutions. Results indicated that these compounds exhibited potent cytotoxicity against multiple cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Metabolism Studies :
    • Research identified metabolites formed from this compound in biological systems. The metabolites showed varying activities and stability profiles, which are crucial for understanding the pharmacokinetics of the parent compound .

Q & A

Q. What synthetic routes are recommended for [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of trifluoromethyl-substituted oxazole derivatives typically involves cyclocondensation of β-keto esters or nitriles with hydroxylamine. For this compound, a plausible route includes:

  • Step 1: Formation of the oxazole ring via reaction of a trifluoromethyl-substituted β-keto ester with hydroxylamine hydrochloride under reflux in ethanol (60–80°C, 6–8 hours).
  • Step 2: Reduction of the ester group to a primary alcohol using LiAlH₄ or NaBH₄ in tetrahydrofuran (THF) at 0–25°C.
    Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1–5 mol% Pd for cross-coupling steps), and reaction time to enhance yield. Purity is improved via recrystallization in methanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR: The oxazole proton (C3-H) appears as a singlet near δ 8.2–8.5 ppm. The methanol (-CH₂OH) group shows a triplet for -CH₂- (δ 4.5–4.7 ppm) and a broad -OH peak (δ 1.5–2.5 ppm, exchangeable with D₂O).
  • ¹³C NMR: The trifluoromethyl group (CF₃) resonates at δ 120–125 ppm (q, J = 280–300 Hz). The oxazole carbons appear at δ 150–160 ppm (C3) and δ 95–100 ppm (C5).
  • IR: Strong absorption at 1680–1700 cm⁻¹ (C=N stretch) and 3400–3500 cm⁻¹ (-OH stretch).
  • MS (ESI): Molecular ion peak at m/z 181.21 (C₆H₅F₃NO₂) with fragmentation patterns confirming the oxazole ring and -CH₂OH group .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in trifluoromethyl-substituted oxazole derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and hydrogen bonding. Key steps include:

  • Crystal Growth: Use slow evaporation of a saturated solution in acetone/hexane at 4°C.
  • Data Collection: Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Use SHELXL (for small molecules) or SIR97 for direct methods and Fourier refinement. The trifluoromethyl group often exhibits rotational disorder; apply PART instructions in SHELXL to model split positions. Validate thermal parameters (Ueq) and residual electron density (<1 eÅ⁻³) .

Q. How does the trifluoromethyl group influence hydrogen bonding and crystal packing?

Methodological Answer: The CF₃ group’s electronegativity directs supramolecular assembly via C-F···H interactions. Graph-set analysis (Etter’s formalism) reveals:

  • Motifs: R₂²(8) hydrogen bonds between -OH and oxazole N atoms.
  • Packing: Layered structures stabilized by π-π stacking (3.5–4.0 Å) between oxazole rings. Hirshfeld surface analysis (CrystalExplorer) quantifies F···H (15–20%) and O···H (10–15%) contacts, explaining lattice stability .

Q. What computational methods predict the reactivity and stability of this compound?

Methodological Answer:

  • DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-311+G(d,p). Calculate Fukui indices to identify nucleophilic (C5) and electrophilic (C3) sites.
  • Solvent Effects: Use PCM models to evaluate stability in polar aprotic solvents (e.g., DMSO). The CF₃ group lowers LUMO energy (-1.8 eV), enhancing electrophilicity.
  • MD Simulations (GROMACS): Simulate aqueous solubility via radial distribution functions (RDFs) showing strong H-bonding with water .

Q. How to design in vitro assays for evaluating bioactivity against neurological targets?

Methodological Answer:

  • Target Selection: Prioritize acetylcholinesterase (AChE) or GlyT1 transporters based on structural analogs (e.g., arylisoxazole inhibitors with IC₅₀ ~20–50 µM).
  • Assay Protocol:
    • Enzyme Inhibition: Use Ellman’s method (AChE, 412 nm) with donepezil as a positive control.
    • Cellular Uptake (GlyT1): Radiolabeled [³H]glycine uptake in HEK293 cells expressing hGlyT1.
  • Data Analysis: Fit dose-response curves (GraphPad Prism) to calculate IC₅₀ or Ki. Address cytotoxicity via MTT assays in SH-SY5Y cells .

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